N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine
Description
N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine is a secondary amine featuring two distinct aromatic substituents: a 3-butoxyphenyl group and a 4-(tetrahydrofuran-2-ylmethoxy)benzyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with amines studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-butoxy-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-2-3-13-24-21-7-4-6-19(15-21)23-16-18-9-11-20(12-10-18)26-17-22-8-5-14-25-22/h4,6-7,9-12,15,22-23H,2-3,5,8,13-14,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFNRGBEFORFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine, identified by the CAS number 1040683-61-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 355.47 g/mol
- Structure : The compound features a butoxyphenyl group and a tetrahydrofuran moiety, which may contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key areas of biological activity:
1. Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that derivatives of similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier could enhance its efficacy in neurodegenerative disorders.
3. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating chronic inflammatory diseases. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Anti-inflammatory | Reduces cytokine production |
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways related to apoptosis and inflammation.
- Oxidative Stress Reduction : It may enhance antioxidant defenses within cells, mitigating oxidative damage.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 355.48 g/mol
- CAS Number : 1040683-61-1
The presence of the amine functional group in its structure contributes to its reactivity, making it suitable for various chemical interactions and biological applications.
Research indicates that compounds similar to N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine exhibit significant biological activities, including:
- Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in synaptic transmission and neuronal excitability. This could lead to applications in neuropharmacology, especially concerning conditions like anxiety or depression.
- Potassium Channel Modulation : Preliminary studies suggest that compounds with similar structures may influence potassium channels, which are critical for maintaining cellular excitability and could be targeted for therapeutic interventions in various neurological disorders.
Applications in Medicinal Chemistry
This compound has potential applications across various fields:
- Drug Development : Due to its unique structural features, this compound could serve as a lead compound in drug discovery programs aimed at developing new therapeutics for neurological disorders.
- Biochemical Research : The compound may be utilized in biochemical assays to study receptor interactions and signal transduction pathways, aiding in the understanding of complex biological systems .
- Proteomics Research : Its application in proteomics can help elucidate protein interactions and functions, contributing to advancements in personalized medicine and targeted therapies .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine and related amine derivatives:
Key Observations :
- Lipophilicity : The 3-butoxy and tetrahydrofuran groups in the target compound enhance lipophilicity compared to morpholine (polar) or trifluoromethyl (polarized) substituents in analogues .
- Electron Effects : Bromine in introduces electron-withdrawing properties, contrasting with the electron-donating butoxy group in the target compound.
- Heterocycles : The tetrahydrofuran moiety may confer conformational rigidity, unlike the flexible allyl ether in or the planar morpholine ring.
Preparation Methods
Imination Step
-
- Benzaldehyde derivative: For the 4-(tetrahydro-2-furanylmethoxy)benzyl part, a benzaldehyde substituted at the para position with a tetrahydro-2-furanylmethoxy group is used.
- Primary amine: The 3-butoxyphenyl amine serves as the nucleophile.
-
- Solvent: Water-miscible solvents such as methanol, ethanol, or isopropanol are preferred to maintain homogeneity and facilitate the reaction. Methanol is particularly favored.
- Temperature: 10–40 °C, optimally 20–30 °C.
- Pressure: Atmospheric pressure.
- Concentration: Combined benzaldehyde and amine concentration typically ranges from 10 to 65% by weight.
- Time: 0.1 to 5 hours is generally sufficient for imine formation.
Mechanism :
The primary amine reacts with the aldehyde to form a Schiff base (imine), releasing water as a byproduct. The reaction is carried out without removing the water, simplifying the process.
Hydrogenation Step
Catalyst :
- Metals from groups 8 to 10 are used, with palladium on activated carbon (Pd/C) being a preferred catalyst due to its high activity and selectivity.
- Other catalysts include platinum, nickel, or rhodium on inorganic supports.
-
- Temperature: 10–40 °C, preferably 20–30 °C.
- Hydrogen pressure: 0.1 to 5 bar (can go up to 25 bar in some cases).
- Time: 1 to 100 hours depending on scale and catalyst efficiency.
- The hydrogenation is performed in the same reaction mixture obtained from the imination step, containing the imine and water, without isolating the intermediate.
Outcome :
The imine is reduced to the corresponding N-benzylamine, preserving stereochemistry if chiral amines are used.
Specific Considerations for N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine
The 3-butoxyphenyl amine is a substituted aniline derivative with an alkoxy group at the meta position, which may influence nucleophilicity and steric hindrance.
The 4-(tetrahydro-2-furanylmethoxy)benzaldehyde requires prior synthesis or procurement; the tetrahydrofuran ring is a saturated heterocycle attached via a methoxy linker to the para position of benzaldehyde.
The reaction solvent and conditions must be compatible with these functional groups to avoid side reactions such as ether cleavage or ring opening.
The mild conditions of the hydrogenation step ensure that the tetrahydrofuran ring remains intact.
Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst | Notes |
|---|---|---|---|---|---|---|---|
| Imination | 4-(tetrahydro-2-furanylmethoxy)benzaldehyde + 3-butoxyphenyl amine | Methanol (MeOH) | 20–30 | Atmospheric | 0.1–5 | None | Water formed not removed |
| Hydrogenation | Imine intermediate + H2 | Same as above | 20–30 | 0.1–5 | 1–100 | Pd/C (5–10%) | Performed in situ without isolation |
Q & A
Q. What synthetic methodologies are suitable for preparing N-(3-Butoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]amine?
A reductive amination approach using a Pd/NiO catalyst under hydrogen atmosphere (25°C, 10 hours) is recommended. This method involves reacting 3-butoxybenzaldehyde with 4-(tetrahydro-2-furanylmethoxy)benzylamine in the presence of Pd/NiO, followed by filtration and solvent evaporation. This strategy is adapted from high-yield syntheses of structurally similar amines .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
Use NMR (400 MHz, CDCl) to confirm chemical shifts corresponding to the butoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and tetrahydrofuran-methoxybenzyl (δ ~3.5–4.0 ppm for ether-linked CH groups) moieties. Comparative analysis with intermediates (e.g., 4-(tetrahydro-2-furanylmethoxy)aniline) is critical .
Q. What safety precautions are essential during synthesis?
Conduct a hazard analysis for reagents like dichloromethane, sodium carbonate, and tetrahydrofuran derivatives. Use fume hoods, personal protective equipment (PPE), and adhere to protocols for mutagenic intermediates, as outlined in Prudent Practices in the Laboratory .
Advanced Research Questions
Q. How can catalytic efficiency be optimized for reductive amination of bulky substrates like this compound?
Screen alternative catalysts (e.g., Ru-based systems) and adjust hydrogen pressure (1–5 atm) to enhance steric accessibility. Monitor reaction progress via TLC or GC-MS to identify byproducts (e.g., over-reduction or dimerization) .
Q. Is this compound a viable substrate for direct deamination reactions?
Test its reactivity with N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (reagent 3) under mild conditions (room temperature, 45°C). Primary amines with bulky substituents often require elevated temperatures for deamination, but functional group tolerance must be validated .
Q. How do solvent polarity and steric effects influence the compound’s stability in storage?
Store in anhydrous, oxygen-free environments (e.g., under argon) with stabilizers like BHT to prevent oxidation of the tetrahydrofuran ring. DSC analysis can identify decomposition thresholds (>100°C), as observed in structurally related anomeric amides .
Data Analysis and Contradictions
Q. Why might reductive amination yields vary significantly between batches?
Inconsistent catalyst activation (Pd/NiO) or moisture contamination in the hydrogen atmosphere can reduce efficiency. Replicate the drying protocol for Pd/NiO (e.g., calcination at 300°C) and ensure anhydrous solvent conditions .
Q. How to resolve discrepancies in 1H^1 \text{H}1H NMR signals for the tetrahydrofuran-methoxy group?
Dynamic rotational effects in the tetrahydrofuran ring can cause splitting or broadening. Use variable-temperature NMR (VT-NMR) to decouple signals and confirm assignments via 2D COSY or HSQC experiments .
Methodological Recommendations
- Synthetic Protocol Refinement : Pre-functionalize the benzylamine intermediate (e.g., 4-(tetrahydro-2-furanylmethoxy)benzylamine) to enhance nucleophilicity before reductive amination .
- Analytical Workflow : Combine HPLC-MS for purity assessment and X-ray crystallography (if crystals form) to resolve stereochemical ambiguities .
- Safety Compliance : Follow ACS guidelines for mutagenicity testing (e.g., Ames II assay) if the compound is used in biological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
